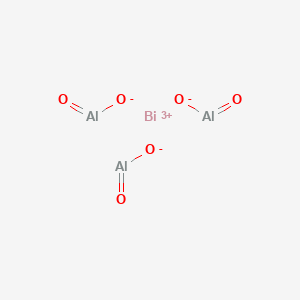

Bismuth(3+) tris(oxoalumanolate)

Descripción

Positioning within Contemporary Inorganic and Coordination Chemistry of Heavy Main Group Elements

The study of main group elements, which include the s- and p-blocks of the periodic table, is a vibrant and rapidly expanding area of inorganic chemistry. numberanalytics.com These elements exhibit a vast diversity in their chemical properties and form a wide array of compounds with applications ranging from catalysis to materials science. numberanalytics.com The heavier main group elements, such as bismuth, are of particular interest due to several unique characteristics that distinguish them from their lighter congeners. tandfonline.com

One of the defining features of heavy main group elements is the "inert pair effect," which describes the tendency of the s-electrons in their valence shell to be less available for bonding. For bismuth, this effect stabilizes the +3 oxidation state over the +5 state. Furthermore, the large atomic size and the presence of a stereochemically active 6s² lone pair of electrons in Bi(III) lead to a flexible coordination sphere and the formation of complexes with variable and often high coordination numbers. nih.gov This flexibility allows for the creation of diverse and sometimes unpredictable molecular architectures. nih.gov

The chemistry of heavy main group elements is also marked by the potential for hypervalency and the accessibility of multiple stable redox states. tandfonline.com These properties are crucial for their application in catalysis and the design of functional materials. acs.org The ability of elements like bismuth to participate in redox cycles, for example between Bi(I) and Bi(III), opens up possibilities for their use in catalytic processes that were traditionally the domain of transition metals. acs.org

Bismuth(3+) tris(oxoalumanolate) exemplifies the convergence of these principles. The Bi³⁺ cation, a classic heavy main group ion, is coordinated by three oxoalumanolate anions. This arrangement brings together the unique electronic and steric properties of bismuth with the robust and versatile nature of the aluminate ligand system.

Importance of Oxoalumanolate Ligands in the Design of Functional Materials

Aluminates, which are compounds containing a negatively charged alumina (B75360) ion, are widely used in various industrial applications, including water treatment and the manufacturing of ceramics. americanelements.comsellchems.com The term "oxoalumanolate" specifically refers to a ligand framework where aluminum is bonded to oxygen atoms, which in turn coordinate to the central metal ion, in this case, bismuth.

The importance of oxo-ligands, in general, and oxoalumanolate ligands, in particular, in the design of functional materials stems from several key attributes:

Structural Versatility: Oxo-metalate clusters can form a vast array of structures, from discrete molecular units to extended one-, two-, or three-dimensional networks. This structural diversity allows for the fine-tuning of material properties. The combination of a flexible metal center like bismuth with rigid linking ligands can lead to novel structural motifs. rsc.org

Thermal and Chemical Stability: Materials based on metal-oxygen frameworks, such as aluminates, often exhibit high thermal and chemical stability. This makes them suitable for applications in harsh environments, for instance, as components in thermal barrier coatings. samaterials.com

Catalytic Activity: The surfaces of metal oxides and oxo-metalate complexes can possess acidic and/or basic sites, making them effective catalysts in a variety of organic reactions. Bismuth aluminate hydrate (B1144303), a related compound, is known to be used as a catalyst in organic synthesis. samaterials.com

Overview of Current Research Trajectories for Bismuth(III) Coordination Complexes in Materials Science

Research into bismuth(III) coordination complexes is a burgeoning field, driven by the low toxicity and cost of bismuth, coupled with its unique chemical properties. rsc.org Current research is exploring several promising avenues for the application of these complexes in materials science:

Photocatalysis: Bismuth-based materials are being actively investigated for their potential in photocatalysis, the process of using light to drive chemical reactions. For instance, bismuth aluminate nanoparticles have been synthesized and studied for their ability to degrade organic dyes under irradiation. researchgate.net

Luminescent Materials: The stereochemically active lone pair of Bi(III) can lead to the formation of non-centrosymmetric structures, which are prerequisites for properties like second-harmonic generation and ferroelectricity. rsc.org Furthermore, the incorporation of bismuth into coordination polymers can lead to materials with interesting photoluminescent properties. elsevierpure.com

Catalysis in Organic Synthesis: Bismuth compounds are increasingly recognized as effective and environmentally benign catalysts for a range of organic transformations. researchgate.net Their ability to act as Lewis acids, coupled with their stability and low toxicity, makes them attractive alternatives to more traditional and often more toxic metal catalysts.

Precursors for Advanced Ceramics: Bismuth-containing coordination complexes can serve as single-source precursors for the synthesis of complex ceramic materials. The controlled decomposition of such precursors can lead to the formation of homogenous, mixed-metal oxides with well-defined stoichiometries and microstructures, which are desirable for applications in electronics and other high-technology fields. samaterials.com

Bismuth(3+) tris(oxoalumanolate), as a pre-organized assembly of bismuth, aluminum, and oxygen, is a prime candidate for exploration within these research trajectories. Its structure is inherently related to mixed-metal oxides, suggesting potential applications as a precursor to bismuth aluminate ceramics or as a functional material in its own right.

Data Tables

The following tables provide representative data for related bismuth and aluminate compounds to offer context for the potential properties of Bismuth(3+) tris(oxoalumanolate).

Table 1: Physicochemical Properties of Bismuth Aluminate

| Property | Value | Reference(s) |

| Chemical Formula | Al₃BiO₆ | guidechem.comsellchems.com |

| Molecular Weight | 385.92 g/mol | guidechem.comsellchems.com |

| Appearance | White or off-white powder | guidechem.comchembk.com |

| Solubility | Insoluble in water | guidechem.comsamaterials.com |

Table 2: Applications of Bismuth Aluminate and Related Compounds

| Application | Description | Reference(s) |

| Catalysis | Used as a catalyst in organic synthesis. | samaterials.com |

| Pigments | Serves as a pigment in ceramics and paints. | guidechem.comsamaterials.com |

| Ceramics | A component in the synthesis of functional and structural ceramic materials. | samaterials.com |

| Electronics | Employed as a dielectric material in capacitors. | samaterials.com |

| Antacid | Bismuth aluminate has been used as an antacid. | chembk.comdrugfuture.comncats.io |

Propiedades

IUPAC Name |

bismuth;oxido(oxo)alumane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Al.Bi.6O/q;;;+3;;;;3*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWSUTHPTOGDVHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[O-][Al]=O.[O-][Al]=O.[O-][Al]=O.[Bi+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Al3BiO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30618975 | |

| Record name | Bismuth(3+) tris(oxoalumanolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

385.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

308796-32-9 | |

| Record name | Bismuth(3+) tris(oxoalumanolate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30618975 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Structural Elucidation and Advanced Characterization of Bismuth 3+ Tris Oxoalumanolate

Spectroscopic Characterization for Electronic and Vibrational Insights

UV-Visible and Photoluminescence Spectroscopy for Electronic Transitions and Photophysical Properties

The electronic transitions and photophysical properties of bismuth aluminate compounds have been investigated to understand their potential in luminescent applications. Bismuth aluminate, specifically with the Bi₂Al₄O₉ stoichiometry, exhibits notable luminescence at room temperature. uu.nl

Studies have reported a broad emission band peaking at approximately 490 nm, which corresponds to green luminescence, and a broad excitation band with a maximum at 285 nm. uu.nl These luminescence characteristics are largely independent of temperature, persisting down to liquid helium temperatures. The decay time for the 490 nm emission has been measured to be 14 microseconds (μs) at 10 K, decreasing to 4 μs at 100 K. uu.nl In addition to the green emission, some bismuth aluminate samples show a red emission band around 700 nm. uu.nl The origin of the luminescence is attributed to the Bi³⁺ ion. uu.nl

In bismuth-doped aluminophosphate and yttria-alumina-silica glasses, broad photoluminescence (PL) bands in the near-infrared (NIR) region are observed. osti.govtandfonline.com These bands are highly dependent on the glass composition and the excitation wavelength. tandfonline.com For instance, in Bi-doped yttria-alumina-silica glass, broad absorption bands are seen at 500 nm and 700 nm. tandfonline.com Analysis of these systems suggests the presence of multiple emitting centers, including the Bi⁺ monocation and potentially bismuth cluster ions. osti.govpsu.edu

The optical properties of bismuth oxide (α-Bi₂O₃) nanoparticles, a related binary oxide, show a characteristic absorption peak around 415 nm, from which an optical band gap of 2.5 eV has beencalculated. jcsp.org.pk Other studies on green-synthesized bismuth oxide nanoparticles have reported a characteristic absorption peak at 290 nm. nih.gov

Table 1: Photoluminescence Properties of Bismuth Aluminate (Bi₂Al₄O₉)

| Property | Wavelength (nm) | Temperature | Decay Time (μs) |

|---|---|---|---|

| Excitation Maximum | 285 | Room Temperature | - |

| Emission Maximum (Green) | 490 | Room Temperature | - |

| Emission Decay (at 10 K) | 490 | 10 K | 14 |

| Emission Decay (at 100 K) | 490 | 100 K | 4 |

| Additional Emission (Red) | ~700 | Room Temperature | - |

Data sourced from Blasse and Boen Ho (1974). uu.nl

Electron Microscopy and Surface Analytical Techniques

Electron microscopy and surface-sensitive analytical methods are crucial for understanding the morphology, nanostructure, and surface chemistry of bismuth aluminate compounds.

Scanning Electron Microscopy (SEM) for Morphology and Particle Size Analysis

Scanning Electron Microscopy (SEM) analyses have been employed to investigate the surface morphology of bismuth aluminate nanoparticles. For Bi₂Al₄O₉ nanoparticles synthesized via a solvothermal approach, SEM images revealed an irregular morphology consisting of small, monodispersed spherical and oval-shaped particles with distinct boundaries. nih.gov The particle size of bismuth aluminate powders can influence their properties and applications. winner-psa.com While detailed particle size distribution data for Bismuth(3+) tris(oxoalumanolate) is not extensively reported, analysis of related materials like BiVO₄ films shows they are composed of densely packed, irregularly shaped nanoparticles that form a porous structure. mdpi.com

Transmission Electron Microscopy (TEM) for Nanostructure and Lattice Imaging

Transmission Electron Microscopy (TEM) provides deeper insight into the internal structure of these materials. TEM analysis of a bismuth aluminum gallium tin oxide (BiAlGaSnO) film confirmed a nanocrystalline structure. rsc.org Similarly, high-resolution TEM (HR-TEM) has been used to characterize Bi@US-tube structures, revealing small clusters of Bi³⁺-ion-containing compounds. nih.gov For bismuth nanoparticles, TEM can be used to measure interplanar distances; for example, a distance of 0.328 nm corresponds to the (012) plane of rhombohedral bismuth. jcsp.org.pk Although specific lattice imaging data for Bismuth(3+) tris(oxoalumanolate) is scarce, the techniques are readily applicable and essential for confirming the crystalline nature and identifying lattice fringes in synthesized nanoparticles.

X-ray Photoelectron Spectroscopy (XPS) for Surface Composition and Electronic States

X-ray Photoelectron Spectroscopy (XPS) is a powerful technique for determining the surface elemental composition and the oxidation states of the constituent elements. In studies of strontium-doped bismuth aluminate, XPS confirmed the homogeneous distribution of strontium on the surface and verified the +3 valence state of bismuth after doping. d-nb.info For bismuth aluminum gallium tin oxide (BiAlGaSnO) films, XPS was used to confirm the successful formation of the mixed oxide layer. rsc.orgresearchgate.net

The Bi 4f region of the XPS spectrum is characteristic, showing well-separated spin-orbit components (Bi 4f₇/₂ and Bi 4f₅/₂) with a splitting of approximately 5.3 eV. uu.nlmdpi.com For Bi³⁺ in an oxide environment, the Bi 4f₇/₂ peak is typically observed at binding energies between 158.6 eV and 159.1 eV. mdpi.com In Al-Bi alloys, peaks corresponding to both metallic bismuth (Bi⁰) and Bi³⁺ have been identified, with the Bi³⁺ 4f₇/₂ peak at 158.8 eV. asme.org The Al 2p peak is also analyzed; in alumina (B75360) (Al₂O₃), the Al 2p binding energy is reported around 74.1 eV. mdpi.com

Table 2: Representative XPS Binding Energies for Elements in Bismuth Aluminate and Related Compounds

| Element | Orbital | Binding Energy (eV) | Compound/State |

|---|---|---|---|

| Bismuth (Bi) | 4f₇/₂ | 158.6 - 159.1 | Bi³⁺ in Bismuth Oxide mdpi.com |

| Bismuth (Bi) | 4f₅/₂ | ~164.4 | Bi³⁺ in Bismuth Oxide researchgate.net |

| Bismuth (Bi) | 4f₇/₂ | 157.2 | Bi⁰ (metallic) researchgate.net |

| Aluminum (Al) | 2p | ~74.1 | Al³⁺ in Al₂O₃ mdpi.com |

| Oxygen (O) | 1s | ~529.2 | Bi-O (Lattice Oxygen) researchgate.net |

Note: Binding energies can vary slightly depending on the specific compound, instrument calibration, and surface charging.

Theoretical and Computational Chemistry of Bismuth 3+ Tris Oxoalumanolate

Quantum Chemical Analysis of Bonding and Reactivity in Bismuth(III) Complexes

Charge Distribution and Electrostatic Potential Mapping

The distribution of electrons within a molecule is fundamental to understanding its chemical behavior, reactivity, and physical properties. For an ionic compound like Bismuth(3+) tris(oxoalumanolate), the charge distribution is a key determinant of its crystal structure and the nature of the interactions between the bismuth cation and the oxoalumanolate anions. Computational chemistry provides powerful tools to model and visualize this distribution, with charge distribution analysis and electrostatic potential mapping being central to this endeavor.

A comprehensive understanding of the electronic landscape of Bismuth(3+) tris(oxoalumanolate) can be achieved through various computational methods. These analyses reveal the localization of positive and negative charges and predict how the molecule will interact with other chemical species.

Theoretical Framework

The charge distribution in Bismuth(3+) tris(oxoalumanolate) is primarily governed by the high electronegativity difference between the oxygen atoms and the metal atoms (bismuth and aluminum). This leads to a significant degree of ionic character in the Bi-O and Al-O bonds. However, a purely ionic model is an oversimplification. In reality, a degree of covalent character exists in these bonds, which can be quantified through computational analysis.

Methods such as Mulliken population analysis and Natural Bond Orbital (NBO) analysis are employed to assign partial atomic charges to each atom in the compound. These methods partition the total electron density among the constituent atoms, providing a numerical representation of the charge distribution.

Mulliken Charge Analysis

Mulliken charge analysis is a method used in computational chemistry to estimate the partial atomic charges of the atoms in a molecule. While it has known limitations, it provides a useful qualitative picture of charge distribution. In the case of Bismuth(3+) tris(oxoalumanolate), a Mulliken analysis would be expected to show a large positive charge on the bismuth and aluminum atoms and a corresponding negative charge on the oxygen atoms.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis offers a more chemically intuitive picture of bonding and charge distribution. researchgate.net It localizes the electron density into orbitals that correspond to core electrons, lone pairs, and bonding orbitals. For Bismuth(3+) tris(oxoalumanolate), an NBO analysis would provide detailed information on the nature of the Al-O and Bi-O bonds, quantifying their ionic and covalent character. It would likely reveal highly polarized covalent bonds, with the electron density significantly shifted towards the oxygen atoms.

Electrostatic Potential Mapping

The electrostatic potential (ESP) map is a powerful visualization tool that illustrates the charge distribution on the van der Waals surface of a molecule. It maps the electrostatic potential, which is the energy of interaction of a positive point charge with the molecule's electron cloud.

Regions of Negative Electrostatic Potential: These areas, typically colored red or yellow, indicate an excess of electron density and are prone to electrophilic attack. In Bismuth(3+) tris(oxoalumanolate), the most negative potential would be localized around the oxygen atoms due to their high electronegativity and lone pairs of electrons.

Regions of Positive Electrostatic Potential: These regions, usually colored blue, signify a deficiency of electron density and are susceptible to nucleophilic attack. The bismuth (Bi³⁺) and aluminum (Al³⁺) centers would exhibit strong positive electrostatic potential.

The ESP map for Bismuth(3+) tris(oxoalumanolate) would visually confirm the ionic nature of the compound, showing distinct regions of positive potential around the bismuth cation and negative potential surrounding the oxoalumanolate anions. This charge separation is the primary driver for the formation of the ionic lattice structure of the solid-state material.

The detailed charge distribution and electrostatic potential are critical for predicting the material's properties, such as its interaction with solvents, its surface chemistry, and its potential as a catalyst or host for other ions.

Data on Related Compounds

To illustrate the expected charge distribution, the following table presents typical Mulliken charges for bismuth in a similar oxide coordination environment, as derived from computational studies on related materials. mdpi.com

| Atom | Average Mulliken Charge (e) in Bismuth Silicate (B1173343) | Expected Trend in Bismuth(3+) tris(oxoalumanolate) |

| Bismuth | +1.59 to +1.67 | A significant positive charge, less than the formal +3, indicating some covalent character. |

| Oxygen | -1.02 | A significant negative charge, reflecting its high electronegativity. |

This table is illustrative and based on data from related bismuth compounds. Specific values for Bismuth(3+) tris(oxoalumanolate) would require dedicated computational studies.

Reactivity, Stability, and Transformation Pathways of Bismuth 3+ Tris Oxoalumanolate

Thermal Stability and Decomposition Mechanisms

The thermal stability of bismuth aluminate compounds is a critical aspect of their potential applications, particularly in high-temperature environments. While specific data for "Bismuth(3+) tris(oxoalumanolate)" is not available, studies on related materials provide valuable insights.

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are instrumental in understanding the thermal behavior of materials. For bismuth-based oxides, TGA can reveal mass loss due to the volatilization of bismuth oxide at very high temperatures or changes in oxygen stoichiometry. DSC helps in identifying the temperatures of phase transitions, melting, and decomposition through endothermic or exothermic peaks.

For instance, the perovskite-type bismuth aluminate, BiAlO3, is known for its high thermal stability, with a ferroelectric to paraelectric phase transition (Curie temperature) reported to be above 520°C. jzlab.org This indicates that the crystal structure is stable up to this temperature.

In the context of mixed metal oxides, the thermal decomposition of precursors is often studied. For example, bismuth oxide nanoparticles have been synthesized by the thermal decomposition of a bismuth-based metal-organic framework (MOF) at 550°C. This suggests that the organic components of such precursors are removed at this temperature, leaving behind the metal oxide. The TGA curve for Bi2O3 often shows a constant weight until very high temperatures, with weight loss below 200°C typically attributed to the removal of absorbed moisture. researchgate.net

A hypothetical TGA/DSC analysis of a bismuth aluminate compound might be expected to show initial mass loss corresponding to dehydration, followed by a stable plateau. At higher temperatures, decomposition or phase transitions would be indicated by further mass loss and corresponding DSC peaks. The exact temperatures and characteristics of these events would be highly dependent on the specific stoichiometry and crystal structure of the compound.

Table 1: Hypothetical Thermal Analysis Data for a Bismuth Aluminate Compound

| Temperature Range (°C) | Mass Loss (%) | DSC Event | Interpretation |

|---|---|---|---|

| 50-150 | ~1-2% | Endothermic | Loss of adsorbed water |

| 150-700 | <1% | None | Region of thermal stability |

Note: This table is illustrative and not based on experimental data for "Bismuth(3+) tris(oxoalumanolate)".

The thermal decomposition of bismuth aluminate compounds would likely lead to the formation of simpler, more stable oxides. At elevated temperatures, a mixed-metal oxide can decompose into its constituent binary oxides. For a compound containing bismuth, aluminum, and oxygen, the expected decomposition products would be bismuth(III) oxide (Bi2O3) and aluminum oxide (Al2O3). wikipedia.orgyoutube.com

The reaction pathway can be represented as: 2BiAlO3(s) → Bi2O3(s) + Al2O3(s)

However, the decomposition of more complex structures could be more intricate. For example, the thermolysis of bismuth tartrate precursors can proceed through the formation of metallic bismuth due to reduction by carbonaceous residues, followed by oxidation to bismuth oxide. urfu.ru In an inert atmosphere, the reduction of Bi(III) to metallic bismuth is a possibility, while in an oxidizing atmosphere, the formation of the respective oxides is more likely. The final products would also depend on the temperature and the surrounding atmosphere.

Hydrolytic Stability and Solvolysis Reactions

The behavior of bismuth aluminate compounds in aqueous and non-aqueous environments is crucial for applications where they might come into contact with moisture or solvents.

Bismuth(III) ions are known to hydrolyze readily in aqueous solutions, even at very low pH values, forming various polynuclear oxo-hydroxo complexes. nih.govsemanticscholar.orgscispace.com However, when incorporated into a stable mixed-oxide crystal lattice with aluminum, the hydrolytic stability is expected to be significantly enhanced. Bismuth aluminate hydrate (B1144303) is reported to be insoluble in water, which suggests a degree of resistance to hydrolysis. samaterials.com

The stability in non-aqueous environments would depend on the nature of the solvent. Protic solvents might facilitate solvolysis, while aprotic, non-polar solvents would likely have minimal effect.

Specific kinetic and mechanistic data for ligand exchange and hydrolysis of "Bismuth(3+) tris(oxoalumanolate)" are not available. However, general principles suggest that the process would involve the coordination of water molecules to the metal centers (Lewis acid sites) on the surface of the material, followed by the dissociation of a proton to form surface hydroxyl groups. The strength of the metal-oxygen bonds within the crystal structure would be a key factor determining the rate of hydrolysis. The strong Al-O and Bi-O bonds in a crystalline oxide would likely result in very slow hydrolysis kinetics under neutral pH conditions.

Redox Chemistry and Electrochemical Behavior

The redox chemistry of bismuth is a significant aspect of its chemical behavior, with the +3 oxidation state being the most common, though +5 and other states are also known. acs.org

The electrochemical behavior of bismuth aluminate is of interest for applications such as in batteries and electrocatalysis. While specific data for a mixed bismuth-aluminum oxide is scarce, studies on Bi2O3 are informative. The electrochemical reduction of Bi2O3 often involves its conversion to metallic bismuth. researchgate.net

In the context of a bismuth aluminate, a possible redox reaction could involve the reduction of Bi(III) to Bi(0). Conversely, oxidation to Bi(V) is also a possibility under strong oxidizing conditions. The presence of aluminum oxide in the structure would likely influence the electrochemical properties by affecting the electronic conductivity and the accessibility of the bismuth ions to the electrolyte.

Electrochemical Characterization Techniques for Bismuth(III) Complexes

The electrochemical behavior of bismuth(III) complexes, including bismuth aluminate, is typically investigated using a variety of techniques to understand their redox properties, reaction mechanisms, and potential applications in areas like electrocatalysis and energy storage. While specific studies on solid bismuth aluminate are not extensively detailed in the provided literature, the characterization of bismuth(III) species in general provides a strong framework for understanding its likely behavior.

Common electrochemical techniques employed for the study of bismuth(III) compounds include:

Cyclic Voltammetry (CV): This is a primary tool used to study the redox behavior of bismuth complexes. It can identify the potentials at which oxidation and reduction events occur. For bismuth(III), CV can reveal the processes of reduction to metallic bismuth (Bi(0)) and potential oxidation to the Bi(V) state. Studies on bismuth electrocrystallization on graphite electrodes show that the process is controlled by diffusion researchgate.net.

Chronoamperometry: This technique is used to study nucleation and growth mechanisms during electrodeposition. For bismuth, it has been shown that the mechanism can vary with the applied potential, transitioning from a 2D instantaneous nucleation to a 3D progressive nucleation mechanism researchgate.net.

Electrochemical Impedance Spectroscopy (EIS): EIS is used to investigate the charge transfer resistance and other interfacial properties of the electrode-electrolyte system. In the context of aluminum-bismuth alloys, EIS has been used to show that the addition of bismuth can reduce the film resistance and increase the activity of the anode asme.org.

The following table summarizes typical electrochemical processes observed for bismuth compounds.

| Technique | Observed Process for Bismuth(III) | Typical Potential Range (vs. Ag/AgCl) | Key Findings |

| Cyclic Voltammetry | Reduction of Bi(III) to Bi(0) | -0.2 V to -0.3 V | Diffusion-controlled process. |

| Chronoamperometry | Electrocrystallization of Bi | -0.21 V to -0.24 V | 2D instantaneous nucleation. |

| Chronoamperometry | Electrocrystallization of Bi | < -0.26 V | 3D progressive nucleation. |

Investigation of Oxidation and Reduction Mechanisms Involving the Bismuth Center and Ligands

The reactivity of bismuth compounds is largely defined by the accessibility of different oxidation states, primarily Bi(III), Bi(V), Bi(I), and even the transient Bi(II) state nih.govdigitellinc.comacs.org. The investigation of these redox mechanisms is crucial for applications in catalysis.

Bi(III)/Bi(V) Redox Cycle: The oxidation of Bi(III) to Bi(V) is a key step in many catalytic processes. This transformation often requires strong oxidants. The resulting Bi(V) species are potent oxidizing agents and can participate in reductive elimination to form new chemical bonds nih.govyoutube.com. Ligand design is critical in enabling this redox cycling by stabilizing the high-valent Bi(V) state nih.govyoutube.com. For instance, a bismuth catalyst supported by a dianionic bis-aryl sulfoximine ligand has been shown to facilitate a Bi(III)/Bi(V) redox cycle in the fluorination of aryl boronic esters nih.govacs.org.

Low-Valent Redox Cycles (Bi(III)/Bi(I) and Bi(III)/Bi(II)): Bismuth can also be reduced from the +3 state. The Bi(I)/Bi(III) redox couple has been utilized in catalytic transfer hydrogenation and the decomposition of nitrous oxide digitellinc.com. More recently, one-electron pathways involving the Bi(II)/Bi(III) redox pair have been explored, opening up platforms for single-electron transfer (SET) processes nih.govdigitellinc.com. These low-valent cycles can sometimes be initiated by UV irradiation, which can cause the homolysis of a Bi-ligand bond to generate a transient Bi(II) species nih.gov.

The oxoalumanolate ligands in Bismuth(3+) tris(oxoalumanolate) are expected to influence the redox potentials of the bismuth center, although specific mechanistic studies on this compound are not widely available. The electron-donating nature of the oxygen atoms in the ligands would likely modulate the stability of the different bismuth oxidation states.

The table below summarizes the key redox couples of bismuth and their relevance.

| Redox Couple | Common Transformation | Catalytic Application Example |

| Bi(III) / Bi(V) | Two-electron oxidation/reduction | C-F and C-OTf bond formation digitellinc.com. |

| Bi(I) / Bi(III) | Two-electron reduction/oxidation | Transfer hydrogenation, N₂O decomposition digitellinc.com. |

| Bi(II) / Bi(III) | One-electron reduction/oxidation | Dehydrocoupling reactions nih.gov. |

Photochemical Reactivity and Light-Induced Transformations

Bismuth-based materials, particularly oxides and complex oxides like bismuth aluminate, are recognized for their potential as photocatalysts that can be activated by visible light nih.gov. This is attributed to their narrow bandgaps and suitable electronic band structures nih.gov.

Research on bismuth aluminate (Bi₂Al₄O₉) nanoparticles has demonstrated their photocatalytic activity. In one study, these nanoparticles were synthesized via a facile and reliable method and their ability to degrade methyl orange, a model organic pollutant, under ultraviolet light irradiation was evaluated researchgate.net. This indicates that Bismuth(3+) tris(oxoalumanolate) can absorb photons and generate electron-hole pairs, which in turn produce reactive oxygen species (ROS) like hydroxyl and superoxide radicals. These radicals are responsible for the degradation of organic molecules nih.gov.

The general mechanism for the photocatalytic activity of a bismuth-based semiconductor like bismuth aluminate can be described as follows:

Light Absorption: The semiconductor absorbs photons with energy equal to or greater than its bandgap, leading to the excitation of an electron (e⁻) from the valence band (VB) to the conduction band (CB), leaving a hole (h⁺) in the VB.

Charge Separation and Migration: The photogenerated electron-hole pairs separate and migrate to the surface of the photocatalyst.

Redox Reactions: At the surface, the electrons can reduce adsorbed oxygen to form superoxide radicals (•O₂⁻), while the holes can oxidize water or hydroxide (B78521) ions to form hydroxyl radicals (•OH).

Pollutant Degradation: These highly reactive radicals then attack and decompose organic pollutants into smaller, less harmful molecules.

The following table presents findings from a study on the photocatalytic degradation of methyl orange using bismuth aluminate nanoparticles.

| Parameter | Value / Observation | Reference |

| Material | Bismuth Aluminate (Bi₂Al₄O₉) Nanoparticles | researchgate.net |

| Synthesis Method | Facile and reliable method using Bi(NO₃)₃, Al(NO₃)₃·9H₂O, and starch | researchgate.net |

| Target Pollutant | Methyl Orange | researchgate.net |

| Light Source | Ultraviolet Light | researchgate.net |

| Outcome | Photocatalytic degradation of methyl orange was observed. | researchgate.net |

Reactions with Other Chemical Species and Environmental Interactions

The chemical reactivity and environmental interactions of Bismuth(3+) tris(oxoalumanolate) are dictated by the properties of both the bismuth(III) ion and the aluminate component.

Stability and General Reactivity: Bismuth(III) compounds are generally stable in air and water. Elemental bismuth is stable in both dry and moist air at ordinary temperatures wikipedia.org. Bismuth(III) oxide, a related compound, is insoluble in water and reacts with acids wikipedia.org. Bismuth(3+) tris(oxoalumanolate) is described as a white or off-white powder that is almost insoluble in water researchgate.net. It is expected to be stable under normal environmental conditions.

Reaction with Acids and Bases: Bismuth dissolves in strong oxidizing acids like nitric acid and concentrated sulfuric acid wikipedia.org. The aluminate component (AlO₃³⁻) suggests that the compound can exhibit amphoteric behavior, reacting with both strong acids and strong bases, similar to aluminum oxide.

Environmental and Biological Interactions: Bismuth and its compounds are known for their remarkably low toxicity compared to other heavy metals like lead and antimony wikipedia.org. This has led to their use in pharmaceuticals, such as bismuth subsalicylate for treating gastrointestinal issues webmd.comnih.govnih.gov. Bismuth can interact with biological molecules, including amino acids and nucleotides, which is relevant to its antimicrobial and medicinal properties nih.gov. The low solubility of bismuth aluminate in water would likely limit its bioavailability and mobility in the environment, suggesting a low potential for environmental toxicity.

The table below summarizes the expected reactivity of Bismuth(3+) tris(oxoalumanolate) with various chemical species.

| Reactant | Expected Reaction / Interaction | Basis of Reactivity |

| Water | Insoluble, generally stable. | Low solubility of bismuth salts and aluminates. |

| Strong Acids (e.g., HNO₃, H₂SO₄) | Dissolution to form Bi(III) salts and aluminum salts. | Reactivity of Bi(III) and amphoteric nature of aluminate. |

| Strong Bases (e.g., NaOH) | Potential reaction due to the amphoteric nature of the aluminate component. | Amphoteric character of aluminum compounds. |

| Air (Oxygen) | Stable at ambient temperatures. | General stability of Bi(III) compounds wikipedia.org. |

| Biological Molecules | Low interaction due to insolubility; if dissolved, Bi³⁺ can interact with proteins and nucleotides. | Known biological interactions of bismuth ions nih.gov. |

Advanced Applications and Functional Performance of Bismuth 3+ Tris Oxoalumanolate

Catalytic Applications of Bismuth(3+) tris(oxoalumanolate)

Catalysts are substances that speed up chemical reactions without being consumed in the process. Bismuth(3+) tris(oxoalumanolate) has shown significant promise as a catalyst in various forms.

Homogeneous Catalysis in Organic Transformations

In homogeneous catalysis, the catalyst is in the same phase (solid, liquid, or gas) as the reactants. While specific research on Bismuth(3+) tris(oxoalumanolate) as a homogeneous catalyst is still emerging, the broader family of bismuth(III) compounds is well-regarded for its catalytic prowess in organic synthesis. researchgate.netresearchgate.net These compounds are attractive because they are generally non-toxic, stable in the presence of air and moisture, and easy to handle. researchgate.net

Bismuth(III) compounds have been successfully used in a variety of organic reactions, including:

Carbon-carbon bond formation: This is a fundamental process in building complex organic molecules. Bismuth(III) salts catalyze reactions like the Friedel-Crafts acylation and the Diels-Alder reaction. researchgate.netiwu.eduresearchgate.net

Oxidation and reduction: Bismuth compounds can facilitate the conversion of one functional group to another, a crucial step in many synthetic pathways. iwu.edu

Protection and deprotection of functional groups: In multi-step syntheses, it is often necessary to temporarily block a reactive part of a molecule. Bismuth catalysts have proven effective in these processes. researchgate.netiwu.edu

The catalytic activity of bismuth compounds often stems from their nature as Lewis acids, meaning they can accept a pair of electrons. This property allows them to activate substrates and facilitate reactions. researchgate.net The effectiveness of a particular bismuth catalyst can be influenced by the solvent used, with ionic liquids sometimes enhancing their catalytic activity. researchgate.net

Heterogeneous Catalysis and Surface-Modified Systems

In heterogeneous catalysis, the catalyst is in a different phase from the reactants, which often simplifies the separation of the catalyst from the product. Bismuth(3+) tris(oxoalumanolate) and related materials are particularly interesting in this area.

When supported on materials with a large surface area, such as kaolinite (B1170537) clay, bismuth oxide-based catalysts have shown enhanced performance. mdpi.com The support material can increase the active surface area of the catalyst and improve its ability to adsorb organic molecules, leading to more efficient reactions. mdpi.com For instance, a composite of bismuth oxide and kaolin (B608303) has demonstrated increased specific surface area and improved charge transport, both of which are beneficial for catalytic activity. mdpi.com

Surface modification is another key strategy to enhance catalytic performance. For example, in nanoenergetic materials, coating aluminum particles with a surface modifier like oleic acid can improve the performance of a bismuth trioxide and aluminum mixture. google.com

Photocatalytic Activity and Mechanism Studies

Photocatalysis is a process where a material uses light energy to drive a chemical reaction. Bismuth-based materials, including bismuth oxides, are gaining attention as photocatalysts that can be activated by visible light. mdpi.com This is a significant advantage over many traditional photocatalysts that require ultraviolet (UV) light.

The photocatalytic process in bismuth-containing materials involves the generation of electron-hole pairs when the material is irradiated with light of sufficient energy. mdpi.com These charge carriers can then react with water and oxygen to produce highly reactive species, such as hydroxyl radicals, which can break down organic pollutants. mdpi.commdpi.com

The efficiency of a photocatalyst is closely linked to its crystal structure, surface morphology, and band gap energy. ugm.ac.idresearchgate.net The band gap determines the energy of light required to activate the catalyst. For bismuth oxide, the band gap can range from 2.0 to 3.96 eV. ugm.ac.id By modifying the synthesis conditions, such as the calcination temperature, it is possible to tune these properties and optimize the photocatalytic activity. ugm.ac.idresearchgate.net For example, studies have shown that the photocatalytic degradation of dyes like methyl orange can be significantly influenced by the calcination temperature of the bismuth oxide catalyst. ugm.ac.idresearchgate.net

Precursor for High-Performance Materials Synthesis

A precursor is a compound that is transformed into another compound in a chemical reaction. Bismuth(3+) tris(oxoalumanolate) serves as a valuable precursor for the synthesis of advanced materials, particularly thin films and complex oxides.

Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) Precursors for Thin Films

CVD and ALD are techniques used to deposit thin films of material onto a substrate. These methods are crucial in the manufacturing of microelectronics and other high-tech devices. The quality of the deposited film is highly dependent on the properties of the precursor compound.

A good precursor for CVD and ALD should be volatile (easily turns into a gas), thermally stable (doesn't decompose prematurely), and react cleanly at the substrate surface. Several types of bismuth compounds have been investigated as precursors, including bismuth alkoxides, β-diketonates, and amides. researchgate.netgoogle.comrsc.org

Bismuth(III) tert-butoxide, an alkoxide precursor, has been successfully used for the low-pressure CVD of bismuth oxide thin films. ucl.ac.uk These films have shown promise for applications in photocatalysis. ucl.ac.uk However, finding suitable bismuth precursors for ALD has been challenging, as many compounds have narrow processing windows or are not commercially available. researchgate.netresearchgate.net The development of new and improved bismuth precursors is an active area of research. google.comrsc.org

Sol-Gel and Solution-Based Routes to Bismuth-Aluminum Oxide Materials

The sol-gel process is a versatile method for producing solid materials from small molecules. It involves the conversion of a solution (the "sol") into a gel-like network, which can then be dried and heated to form the final material.

The sol-gel method has been widely used to synthesize bismuth oxide and bismuth-aluminum oxide materials. ugm.ac.idresearchgate.netresearchgate.netresearchgate.net Typically, a bismuth salt, such as bismuth nitrate (B79036) pentahydrate, is used as the precursor. ugm.ac.idmatec-conferences.org By carefully controlling the reaction conditions, such as the temperature and the use of complexing agents like citric acid, it is possible to produce materials with specific properties. ugm.ac.idresearchgate.net

Solution-based methods offer a straightforward way to create complex oxide films. For example, a bismuth aluminum gallium tin oxide film has been produced via a sol-gel process for use in liquid crystal alignment layers. researchgate.net These methods provide a high degree of control over the stoichiometry and properties of the final material.

Nanomaterial Fabrication and Controlled Architecture Development

The fabrication of bismuth(3+) tris(oxoalumanolate) nanomaterials has been successfully achieved through several chemical synthesis routes, including sol-gel, solvothermal, and hydrothermal methods. rsc.orgnih.gov These techniques allow for a high degree of control over the particle size, morphology, and crystallinity of the resulting materials.

For instance, oval-shaped Bi₂Al₄O₉ bimetallic nanoparticles have been synthesized via a solvothermal approach. researchgate.net This method involves the reaction of aluminum nitrate and bismuth nitrate in a mixed solvent of ethylene (B1197577) glycol and water, followed by the addition of sodium acetate (B1210297) and phenylhydrazine, and subsequent heating in an autoclave. Another "green" approach involves a sol-gel method utilizing starch as a natural template and capping agent, which avoids the need for external surfactants. european-mrs.com

Beyond simple nanoparticles, efforts have been made to create more complex, controlled architectures to enhance the functional properties of bismuth aluminate. These include the development of hierarchical nanostructures and core-shell particles. While specific examples for bismuth aluminate are still emerging, the broader field of bismuth-based nanomaterials demonstrates the potential for creating diverse morphologies such as nanotubes, nanowires, nanorods, and nanoflowers. rsc.org The fabrication of these intricate structures is critical for applications that rely on high surface area and specific active sites, such as catalysis and sensing. For example, the creation of flexible piezoelectric nanogenerators has been reported by incorporating Bi₂Al₄O₉ ceramic nanofillers into a Poly(vinylidene fluoride) (PVDF) matrix, demonstrating the integration of these nanomaterials into functional device architectures. european-mrs.com

Optoelectronic and Photonic Device Integration

The unique optical and electronic properties of bismuth aluminate make it a promising material for integration into a variety of optoelectronic and photonic devices. Its luminescent capabilities are being harnessed for phosphor development, while its electrical properties are under investigation for use in advanced sensors and memory devices.

Luminescent Properties and Phosphor Development

Bismuth aluminate, particularly the Bi₂Al₄O₉ form, exhibits notable luminescent properties. Undoped Bi₂Al₄O₉ has been reported to show efficient green luminescence at room temperature. nih.gov This intrinsic luminescence can be further tailored by doping with various activator ions to achieve emission in different parts of the electromagnetic spectrum.

Recent research has focused on the development of bismuth aluminate-based phosphors for applications such as near-infrared (NIR) light sources and white light-emitting diodes (w-LEDs). By activating Bi₂Al₄O₉ with trivalent lanthanide ions like Europium (Eu³⁺), it is possible to produce phosphors that emit in the red region of the visible spectrum. nih.gov For example, Eu³⁺-doped Bi₂Al₄O₉ phosphors synthesized via a combustion method show strong emission peaks at 593 nm and 615 nm under near-UV excitation (395 nm), making them suitable for n-UV w-LEDs. nih.gov

Furthermore, doping with other ions such as Chromium (Cr³⁺), Erbium (Er³⁺), or Neodymium (Nd³⁺) has been shown to induce broadband near-infrared (NIR) emission, covering a spectral range from approximately 1100 nm to 1800 nm. dntb.gov.ua This makes bismuth aluminate a promising host material for developing low-cost NIR phosphors for various applications, including broadband optical amplifiers.

| Dopant | Host Material | Excitation Wavelength (nm) | Emission Peak(s) (nm) | Potential Application |

| Eu³⁺ | Bi₂Al₄O₉ | 395 | 593, 615 | Red phosphor for w-LEDs nih.gov |

| Cr³⁺, Er³⁺, Nd³⁺ | Bi₂Al₄O₉ | Host-related bands | ~1100-1800 (Broadband NIR) | NIR sources, Optical amplifiers dntb.gov.ua |

Role in Advanced Sensors and Detectors

Bismuth aluminate is also finding application in the field of advanced sensors, particularly for the detection of heavy metal ions in environmental samples. While not typically used as the primary sensing element, it serves as an effective precursor for modifying electrodes in electrochemical sensors. mdpi.comresearchgate.netub.edusemanticscholar.org

In this application, a screen-printed electrode (SPE) is bulk-modified with bismuth aluminate. During the electrochemical measurement, the bismuth aluminate is reduced in-situ to form a bismuth film on the electrode surface. This bismuth film then facilitates the detection of heavy metal ions, such as lead (Pb²⁺) and cadmium (Cd²⁺), via anodic stripping voltammetry. mdpi.combohrium.com Studies have shown that using bismuth aluminate as a precursor can lead to higher sensitivity for the detection of Pb(II) compared to other bismuth compounds like bismuth oxide. mdpi.com

The development of these disposable, screen-printed sensors offers a cost-effective and practical solution for on-site environmental monitoring. researchgate.net Furthermore, a bismuth(III) PVC membrane ion-selective electrode based on a Schiff base complex has been developed to detect Bi³⁺ content in compound bismuth aluminate tablets, showcasing another sensing application of this versatile material. rhhz.net

| Sensor Type | Target Analyte | Role of Bismuth Aluminate | Detection Method | Key Finding |

| Modified Screen-Printed Electrode | Pb(II), Cd(II) | Precursor for in-situ bismuth film formation | Anodic Stripping Voltammetry | Higher sensitivity for Pb(II) detection mdpi.combohrium.com |

| Ion-Selective Electrode | Bi³⁺ | Component of the analyzed sample | Potentiometry | Enables determination of Bi³⁺ in tablets rhhz.net |

Applications in Energy Storage and Conversion Technologies

The unique electronic and structural properties of bismuth aluminate are being explored for their potential in energy storage and conversion technologies. Its photocatalytic activity is relevant for energy conversion, while its use as an electrode material is being investigated for batteries and supercapacitors.

Bismuth-based materials, in general, are considered promising for energy applications due to their unique electronic structures and good photoelectric response. nih.gov In the context of energy conversion, bismuth aluminate nanoparticles have demonstrated photocatalytic activity. For example, oval-shaped Bi₂Al₄O₉ nanoparticles have been used for the degradation of organic dyes like Acid Green 25 under sunlight irradiation, achieving up to 95% removal efficiency. researchgate.net This photocatalytic capability suggests its potential for use in solar energy conversion systems for environmental remediation and potentially for processes like water splitting.

In the realm of energy storage, bismuth aluminate is being investigated as a component in next-generation batteries and supercapacitors. There are reports of bismuth aluminate being considered as a potential anode material for lithium-ion batteries. banglajol.info Additionally, a patent application describes the use of bismuth aluminate hydrate (B1144303) in a metal-free high-voltage battery. google.com The high stability of mullite-type compounds like Bi₂Al₄O₉ makes them robust candidates for electrode materials that need to withstand mechanical stress during charging and discharging cycles. banglajol.info

Furthermore, recent studies have explored the enhancement of graphene supercapacitors by coating the electrodes with a composite of activated carbon and Bi₂Al₄O₉. dntb.gov.ua While research in this area is still in its early stages, these initial findings point towards a promising future for bismuth aluminate in the development of advanced energy storage devices.

| Energy Application | Form of Bismuth Aluminate | Specific Role/Mechanism | Performance Highlight |

| Photocatalysis (Energy Conversion) | Bi₂Al₄O₉ nanoparticles | Degradation of organic pollutants under sunlight | 95% removal of Acid Green 25 dye researchgate.net |

| Batteries (Energy Storage) | Bismuth Aluminate | Potential anode material in Li-ion batteries | Mentioned in literature and patents banglajol.infogoogle.com |

| Supercapacitors (Energy Storage) | Bi₂Al₄O₉ | Component of electrode coating with activated carbon | Enhances capacitance and robustness of graphene supercapacitors dntb.gov.ua |

Future Research Directions and Unexplored Avenues for Bismuth 3+ Tris Oxoalumanolate

Development of Novel Synthetic Strategies and Ligand Systems

The creation of Bismuth(3+) tris(oxoalumanolate) necessitates the development of sophisticated synthetic strategies capable of controlling the precise stoichiometry and structure of this mixed-metal complex. Future research will likely focus on moving beyond traditional solid-state reactions to more nuanced, solution-based methods that offer greater control over nucleation and growth.

Advanced Solution-Based Routes: Techniques such as hydrothermal and solvothermal synthesis could be pivotal. rsc.org These methods, which utilize solvents at elevated temperatures and pressures, can facilitate the formation of unique crystalline phases that are inaccessible through conventional high-temperature solid-state reactions. rsc.org Similarly, sol-gel processing and polymer-assisted precipitation methods present pathways to creating highly pure, crystalline nanomaterials of complex bismuth oxides with controlled morphology. numberanalytics.comrsc.org

Ligand-Directed Synthesis: A significant area of exploration involves the design of novel ligand systems. The biological activity and physical properties of bismuth complexes are known to be intrinsically linked to the coordinating ligands. researchgate.net Researchers are increasingly designing new ligands to stabilize bismuth in various oxidation states and geometries. numberanalytics.com For Bismuth(3+) tris(oxoalumanolate), research could focus on developing bifunctional ligands that can effectively chelate both bismuth and aluminum ions, guiding their assembly into the desired "oxoalumanolate" framework. The optimization of a ligand's scaffold, as seen in dinuclear bismuth(III) complexes, has been shown to be critical in tuning the Lewis acidity and reactivity of the metal centers. chemrxiv.org Exploring a range of ligands—from simple carboxylates and alkoxides to more complex Schiff bases or aminopolycarboxylates—will be crucial. researchgate.netresearchgate.net

In-Situ and Operando Characterization for Reaction Mechanism Elucidation

To truly understand and control the synthesis and functionality of Bismuth(3+) tris(oxoalumanolate), it is imperative to move beyond static, post-synthesis characterization. Future research must embrace dynamic, real-time observation techniques.

Visualizing Nucleation and Growth: In-situ Transmission Electron Microscopy (TEM) allows for the direct, atomic-scale visualization of nanoparticle nucleation and crystallization from a solution or during a phase transformation. rsc.org Applying this to the synthesis of Bismuth(3+) tris(oxoalumanolate) could reveal the intermediate species and reaction pathways, providing critical insights into the mechanism of its formation and how to control its final microstructure. rsc.org

Probing Surface Dynamics Under Reaction Conditions: Operando techniques, which analyze materials under actual working conditions, are essential for understanding functional properties. doaj.org For instance, operando Atomic Force Microscopy (AFM) can map the local surface potentials and their response to stimuli like illumination or changes in an electrolyte's pH, which is critical for photocatalytic applications. utwente.nl For a potential catalyst like Bismuth(3+) tris(oxoalumanolate), synchrotron-based X-ray techniques under operando conditions could unravel the minute structural changes and identify the active sites during a catalytic reaction. mdpi.com

Exploration of Hybrid and Multi-Component Materials Based on Bismuth(3+) tris(oxoalumanolate)

The intrinsic properties of Bismuth(3+) tris(oxoalumanolate) can be further enhanced and tailored by incorporating it into more complex material systems.

Organic-Inorganic Hybrids: The creation of hybrid materials by combining the inorganic Bismuth(3+) tris(oxoalumanolate) core with organic ligands or polymers is a promising avenue. acs.org Such hybrids can merge the robustness of the inorganic framework with the processability and functional tunability of organic components. acs.org Research in this area could lead to materials with novel optical, electronic, or mechanical properties. For example, studies on other hybrid bismuth halides have shown that the choice of the organic cation can drive the formation of noncentrosymmetric structures, which are essential for applications like second-harmonic generation (SHG). acs.org

Nanocomposites and Heterostructures: Dispersing Bismuth(3+) tris(oxoalumanolate) nanoparticles within other matrices (e.g., other metal oxides, carbon nanomaterials, or polymers) could yield nanocomposites with synergistic properties. mdpi.com For photocatalysis, creating heterostructures by interfacing Bismuth(3+) tris(oxoalumanolate) with another semiconductor could enhance charge separation and improve efficiency. researchgate.net The design of such composites, for instance by growing Bismuth(3+) tris(oxoalumanolate) on 2D materials like bismuthene, could enhance electron transfer efficiency for applications like CO₂ reduction. mdpi.com

Advanced Theoretical Modeling of Complex Behavior and Structure-Property Relationships

Given the complexity of a mixed-metal system like Bismuth(3+) tris(oxoalumanolate), theoretical and computational modeling will be an indispensable tool for accelerating its development.

Predicting Stable Structures and Properties: Density Functional Theory (DFT) calculations can be employed to predict the most stable crystal structures and to understand the electronic band structure, which is fundamental to the material's optical and electronic properties. nih.govresearchgate.net Such theoretical work can guide synthetic efforts by identifying promising structural targets. For other bismuth complexes, DFT has been crucial in understanding the role of both the organic and inorganic components in determining ground- and excited-state properties. nih.gov

Simulating Surface and Interfacial Phenomena: The surface and interfaces of a material are often where the most critical reactions occur. rsc.org Advanced computational models can simulate the interaction of molecules with the surface of Bismuth(3+) tris(oxoalumanolate), providing insights into its catalytic activity or sensing capabilities. Understanding the structural sensitivity of the surface to reactivity and selectivity is a key challenge that can be addressed with theoretical modeling. rsc.org Furthermore, modeling can help elucidate structure-activity relationships, which is a significant challenge in developing new functional bismuth compounds. mdpi.com

Integration into Emerging Technologies and Niche Applications

While fundamental research is crucial, the ultimate goal is to translate the unique properties of Bismuth(3+) tris(oxoalumanolate) into practical applications.

Lead-Free Electronics and Optoelectronics: Bismuth-based materials are considered promising non-toxic alternatives to lead-containing compounds in applications like perovskite solar cells and photodetectors. aip.org Future research should investigate the semiconductor properties of Bismuth(3+) tris(oxoalumanolate), including its band gap and charge carrier mobility, to assess its potential in lead-free optoelectronic devices. aip.orgnih.gov

Advanced Catalysis: Bismuth oxides and complexes are known to have photocatalytic and electrocatalytic properties. numberanalytics.comnih.gov The combination of bismuth and aluminum could result in unique catalytic activity. A major research direction would be to explore its efficacy as a photocatalyst for environmental remediation (e.g., degrading organic pollutants) or for energy conversion, such as water splitting to produce hydrogen. researchgate.netnih.gov

Biomedical Applications: With bismuth's established use in medicines, exploring the biomedical potential of Bismuth(3+) tris(oxoalumanolate) is a logical step. mdpi.comnih.gov Research could focus on its use as a radiosensitizer for cancer therapy, as an antimicrobial agent to combat drug-resistant bacteria, or as a contrast agent for diagnostic imaging, leveraging the high atomic number of bismuth for radiopacity. nih.govmdpi.com The design of such materials would need to carefully balance stability, solubility, and targeted activity. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic conditions for preparing Bismuth(3+) tris(oxoalumanolate) with high purity?

- Methodological Answer : Synthesis requires precise pH control (<2) to avoid hydrolysis into oxo-bismuth compounds. Use strong acids (e.g., nitric or sulfuric acid) to dissolve bismuth precursors and stabilize intermediates. Monitor reaction progress via pH titration and characterize intermediates using FTIR to confirm ligand coordination . Purity can be verified via elemental analysis and XRD to ensure crystallinity matches reference data .

Q. How can researchers confirm the structural integrity of Bismuth(3+) tris(oxoalumanolate) post-synthesis?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- XRD : Confirm crystal structure and compare with databases like ICSD or CCDC.

- FTIR/Raman : Identify oxoalumanolate ligand vibrations (e.g., Al-O stretching at 600–800 cm⁻¹).

- XPS : Validate oxidation states (Bi³⁺ binding energy ~158–160 eV for Bi 4f₇/₂) .

Q. What are the key challenges in handling and storing Bismuth(3+) tris(oxoalumanolate)?

- Methodological Answer : The compound is hygroscopic and prone to hydrolysis. Store in anhydrous conditions (desiccator with P₂O₅) under inert gas (Ar/N₂). Use gloveboxes for manipulations. Avoid aqueous solvents; instead, use aprotic solvents like DMF or DMSO for reactions .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported reactivity of Bismuth(3+) tris(oxoalumanolate)?

- Methodological Answer : Perform DFT calculations to model electronic structure and ligand-exchange kinetics. Compare computed activation energies for hydrolysis pathways with experimental kinetic data (e.g., Arrhenius plots from variable-temperature NMR). Validate models using isotopic labeling (¹⁸O/²H) to track oxygen transfer mechanisms .

Q. What experimental design strategies mitigate batch-to-batch variability in catalytic applications of Bismuth(3+) tris(oxoalumanolate)?

- Methodological Answer :

- DoE (Design of Experiments) : Vary parameters (pH, temperature, stoichiometry) systematically to identify critical factors.

- In-situ Monitoring : Use UV-Vis or Raman spectroscopy to track reaction intermediates and adjust conditions dynamically.

- Statistical Analysis : Apply ANOVA to quantify variability sources and optimize reproducibility .

Q. How can researchers analyze conflicting data on the compound’s thermal stability?

- Methodological Answer : Conduct TGA-DSC under controlled atmospheres (N₂ vs. air) to distinguish oxidative decomposition from ligand dissociation. Cross-reference with mass spectrometry (EI-MS) to identify gaseous byproducts. Replicate experiments using standardized heating rates (e.g., 10°C/min) to minimize methodological discrepancies .

Data Analysis & Ethical Considerations

Q. What statistical methods are appropriate for interpreting catalytic performance data?

- Methodological Answer : Use non-parametric tests (e.g., Mann-Whitney U) for small datasets or non-normal distributions. For larger datasets, apply multivariate regression to correlate catalytic activity with variables like particle size (from SEM) or surface area (BET analysis). Report confidence intervals (95%) and effect sizes to quantify significance .

Q. How should researchers address ethical concerns in reporting negative or inconclusive results?

- Methodological Answer : Follow FAIR principles (Findable, Accessible, Interoperable, Reusable) to document all data, including failed experiments. Use platforms like Zenodo or institutional repositories for transparency. Disclose limitations in publications to guide future studies .

Reference Table: Key Characterization Techniques

| Technique | Application | Critical Parameters |

|---|---|---|

| XRD | Crystallinity, phase identification | 2θ range: 5–80°, Cu-Kα radiation |

| XPS | Oxidation state analysis | Charge correction using C 1s (284.8 eV) |

| TGA-DSC | Thermal stability/decomposition | Heating rate: 10°C/min, inert atmosphere |

| FTIR | Ligand coordination verification | Resolution: 4 cm⁻¹, ATR mode |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.